Fosfato de zinc tetrahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

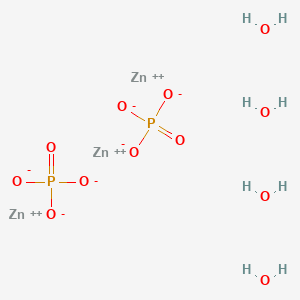

Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It appears as a white crystalline powder and is known for its insolubility in water but solubility in acidic solutions. This compound is widely used in various applications, including as a corrosion-resistant coating on metal surfaces and in dental cements.

Aplicaciones Científicas De Investigación

Zinc phosphate tetrahydrate has numerous applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other zinc compounds.

Biology: Studied for its role in biological systems and its potential use in biocompatible materials.

Medicine: Used in dental cements and as a potential material for bone regeneration due to its biocompatibility.

Industry: Employed as a corrosion-resistant coating for metals and as a pigment in paints[][3].

Mecanismo De Acción

Target of Action

Zinc phosphate tetrahydrate primarily targets metal surfaces where it is used as a corrosion-resistant coating . In the field of dentistry, it targets tooth structures, specifically in the cementation of inlays, crowns, bridges, and orthodontic appliances .

Mode of Action

Zinc phosphate tetrahydrate interacts with its targets by forming a protective layer. This layer acts as a barrier, preventing corrosive substances from reaching the metal surface . In dentistry, it forms a cement that binds dental appliances to the tooth structure .

Biochemical Pathways

It’s known that zinc plays a crucial role in various biological roles: catalytic, structural, and regulatory . The interaction of zinc phosphate tetrahydrate with these biological roles is an area of ongoing research.

Pharmacokinetics

It’s known that zinc phosphate tetrahydrate is insoluble in water , which may impact its bioavailability.

Result of Action

The primary result of zinc phosphate tetrahydrate’s action is the protection of metal surfaces from corrosion . In dentistry, it provides a strong, durable bond between dental appliances and tooth structures .

Action Environment

The action of zinc phosphate tetrahydrate can be influenced by environmental factors. For instance, it coats better on a crystalline structure than bare metal, so a seeding agent is often used as a pre-treatment . Its solubility can also be affected by the presence of certain substances, such as dilute mineral acids, acetic acid, ammonia solutions, and alkali hydroxide solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Zinc phosphate tetrahydrate can be synthesized through the reaction of zinc salts with phosphate compounds in an aqueous solution. One common method involves reacting zinc acetate with phosphoric acid at specific pH levels and temperatures. For instance, the reaction can be carried out at pH 4 with mild stirring at 90°C for the α-form and at 20°C for the β-form .

Industrial Production Methods

On an industrial scale, zinc phosphate tetrahydrate is produced by reacting zinc oxide or zinc salts with phosphoric acid. The process involves careful control of reaction conditions to ensure the formation of the desired hydrate form. The resulting product is then filtered, washed, and dried to obtain the final compound .

Análisis De Reacciones Químicas

Types of Reactions

Zinc phosphate tetrahydrate undergoes various chemical reactions, including:

Dehydration: Upon heating, it loses water molecules to form anhydrous zinc phosphate.

Acid-Base Reactions: It reacts with acids to form soluble zinc salts and phosphoric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.

Common Reagents and Conditions

Dehydration: Heating at temperatures above 100°C.

Acid-Base Reactions: Using strong acids like hydrochloric acid or sulfuric acid.

Hydrolysis: Occurs in aqueous solutions, especially under acidic or basic conditions.

Major Products Formed

Anhydrous Zinc Phosphate: Formed by dehydration.

Zinc Salts and Phosphoric Acid: Formed by acid-base reactions.

Zinc Hydroxide and Phosphoric Acid: Formed by hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

Hopeite (Zn₃(PO₄)₂·4H₂O): A naturally occurring mineral form of zinc phosphate tetrahydrate.

Parahopeite (Zn₃(PO₄)₂·4H₂O): Another mineral form with similar properties.

Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate mineral with similar applications.

Uniqueness

Zinc phosphate tetrahydrate is unique due to its specific hydrate form, which provides distinct properties such as enhanced solubility in acidic solutions and specific crystallographic structures. These properties make it particularly useful in applications requiring controlled solubility and biocompatibility .

Propiedades

Número CAS |

7543-51-3 |

|---|---|

Fórmula molecular |

H5O5PZn |

Peso molecular |

181.4 g/mol |

Nombre IUPAC |

phosphoric acid;zinc;hydrate |

InChI |

InChI=1S/H3O4P.H2O.Zn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2; |

Clave InChI |

YSOQMCRMULBGPJ-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

SMILES canónico |

O.OP(=O)(O)O.[Zn] |

Key on ui other cas no. |

15491-18-6 7543-51-3 |

Sinónimos |

hopeite zinc hydrogen phosphate zinc phosphate zinc phosphate (2:3), tetrahydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)